molecular formula C19H19FN4O4 B2950265 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide CAS No. 1251628-93-9

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B2950265
CAS RN: 1251628-93-9
M. Wt: 386.383
InChI Key: GIDOYMKWTJEWMK-UHFFFAOYSA-N
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Description

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Potency

A study by Parikh and Joshi (2014) discussed the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which are related to the compound . These derivatives showed significant antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms enhanced the antimicrobial effectiveness of these compounds, indicating the potential of such structures in developing new antimicrobial agents (Parikh & Joshi, 2014).

Radioligand Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET). This study highlights the application of fluorine-containing compounds in diagnostic imaging and the development of selective ligands for neurological receptors (Dollé et al., 2008).

Anticancer Properties

Vinayak et al. (2014) explored the synthesis and screening of novel oxadiazole derivatives for their cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibit high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, demonstrating the potential of oxadiazole-based structures in anticancer therapy (Vinayak et al., 2014).

Herbicide Activity

A series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring was synthesized and evaluated for herbicidal activity. These compounds exhibited moderate to high activity against various weeds, showcasing their utility in agricultural chemistry (Tajik & Dadras, 2011).

Electrophysiological Characterization

Malherbe et al. (2009) characterized almorexant, a dual orexin receptor antagonist, for its effects on sleep architecture. The study underscores the role of oxadiazole derivatives in neuroscience, particularly in understanding sleep mechanisms and developing therapeutic agents (Malherbe et al., 2009).

properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-27-11-3-9-21-16(25)12-24-10-2-4-15(19(24)26)18-22-17(23-28-18)13-5-7-14(20)8-6-13/h2,4-8,10H,3,9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDOYMKWTJEWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide

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